4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
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Overview
Description
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound with the molecular formula C18H17ClN2O4S and a molar mass of 392.86 g/mol This compound is characterized by the presence of a piperidine ring substituted with a phenylsulfonyl group and a 3-chlorobenzoyloxyimino group
Preparation Methods
The synthesis of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenylsulfonyl and 3-chlorobenzoyloxyimino groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can be compared with other similar compounds, such as:
- 4-{[(3-Bromobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- 4-{[(3-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine These compounds share similar structural features but differ in the substituents on the benzoyloxyimino group. The uniqueness of this compound lies in the presence of the 3-chlorobenzoyloxyimino group, which may impart distinct chemical and biological properties .
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBXGNTXHZXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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